molecular formula C18H14FNO5S B4826359 ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4826359
M. Wt: 375.4 g/mol
InChI Key: MDJWYNFJZXUKMK-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a furan ring, and a fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-fluorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives:

    Ethyl [(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl [(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5S/c1-2-24-16(21)10-20-17(22)15(26-18(20)23)9-13-6-7-14(25-13)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWYNFJZXUKMK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl [(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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